Fmoc-Lys(Boc)-OH

描述

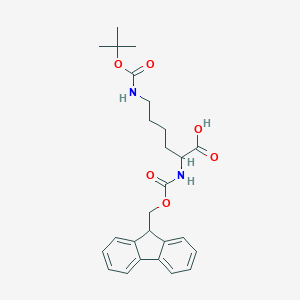

Fmoc-Lys(Boc)-OH: , also known as fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl, is a protected amino acid derivative commonly used in peptide synthesis. The compound features two protective groups: the fluorenylmethyloxycarbonyl group, which protects the alpha-amino group, and the tert-butoxycarbonyl group, which protects the epsilon-amino group of lysine. These protective groups are essential in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl typically involves the following steps:

Protection of the Epsilon-Amino Group: The epsilon-amino group of lysine is first protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the tert-butoxycarbonyl-protected lysine.

Protection of the Alpha-Amino Group: The alpha-amino group is then protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. This step results in the formation of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl.

Industrial Production Methods

Industrial production of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

化学反应分析

Types of Reactions

Deprotection Reactions: The protective groups can be removed under specific conditions to yield free lysine. The fluorenylmethyloxycarbonyl group is typically removed using piperidine, while the tert-butoxycarbonyl group is removed using trifluoroacetic acid.

Coupling Reactions: Fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl can undergo coupling reactions with other amino acids to form peptide bonds. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.

1-Hydroxybenzotriazole and N,N’-Diisopropylcarbodiimide: Used as coupling reagents in peptide synthesis.

Major Products Formed

Free Lysine: Obtained after the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids.

科学研究应用

Chemistry

In chemistry, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is widely used in solid-phase peptide synthesis. It allows for the stepwise construction of peptides by protecting the reactive amino groups during the synthesis process.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine

In medicine, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is used in the synthesis of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.

作用机制

The mechanism of action of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl involves the protection and deprotection of amino groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is removed by nucleophilic attack by piperidine, while the tert-butoxycarbonyl group is removed by acidolysis with trifluoroacetic acid.

相似化合物的比较

Similar Compounds

Fmoc-Lys-OH: Lacks the tert-butoxycarbonyl protective group on the epsilon-amino group.

Boc-Lys-OH: Lacks the fluorenylmethyloxycarbonyl protective group on the alpha-amino group.

Fmoc-Lys(Mtt)-OH: Uses the 4-methyltrityl group instead of the tert-butoxycarbonyl group for epsilon-amino protection.

Uniqueness

Fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is unique due to the presence of both protective groups, which allows for greater control and selectivity during peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where multiple reactive sites need to be protected.

生物活性

Fmoc-Lys(Boc)-OH, or N-α-Fmoc-N-ε-t-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is widely used in peptide synthesis due to its protective groups that facilitate the assembly of complex peptide structures. This article delves into the biological activity of this compound, highlighting its role in various biological applications, including antimicrobial activity, receptor binding studies, and its utility in synthetic biology.

Chemical Structure and Properties

This compound has the chemical formula C26H32N2O6 and features two key protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and the Boc (tert-butoxycarbonyl) group at the ε-amino position. These groups provide stability during synthesis and allow for selective deprotection.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H32N2O6 |

| HPLC Purity | ≥ 99.0% |

| Enantiomeric Purity | ≥ 99.8% |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF |

1. Antimicrobial Activity

Recent studies have demonstrated that this compound plays a significant role in enhancing the antimicrobial properties of peptides. The presence of lysine, a cationic amino acid, contributes to the overall positive charge of the peptide, which is crucial for interacting with negatively charged bacterial membranes.

In a comparative study involving various cationic amino acids, peptides incorporating this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Peptide Synthesis

This compound is frequently employed as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for sequential addition of amino acids while preventing unwanted side reactions. For instance, in a study focused on synthesizing antimicrobial peptides, this compound was successfully incorporated into various sequences, demonstrating high efficiency in coupling reactions.

Table 2: Summary of Biological Studies

Case Study 1: Antimicrobial Peptides

A recent investigation involved synthesizing a series of antimicrobial peptides using this compound as a key component. The study revealed that peptides with higher lysine content displayed increased antimicrobial potency due to enhanced membrane interaction capabilities.

Case Study 2: Urotensin II Analogues

Another study explored the use of this compound in designing analogues of Urotensin II, a potent vasoconstrictor. The incorporation of lysine derivatives significantly influenced the biological activity and receptor binding affinity of these analogues, showcasing the versatility of this compound in pharmacological applications.

常见问题

Basic Research Questions

Q. How is Fmoc-Lys(Boc)-OH optimized for solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency?

- Methodological Answer : To maximize coupling efficiency, pre-activate this compound with coupling reagents like DIC/HOAt (1:1 ratio) in DMF for 5 minutes before resin addition. Monitor reaction completion via ninhydrin or Kaiser tests. Use a 3-fold molar excess of the amino acid relative to resin-bound amines to account for steric hindrance from the Boc-protected ε-amino group .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound post-synthesis?

- Methodological Answer : Use HPLC (≥99% purity threshold) with a C18 column and acetonitrile/water gradient. Confirm identity via MALDI-TOF mass spectrometry (expected m/z: 468.5 for [M+H]⁺) and H/C NMR to verify Fmoc/Boc protection and absence of racemization .

Q. How should this compound be stored to prevent degradation during long-term experiments?

- Methodological Answer : Store at 2–10°C in airtight, light-protected containers. For stock solutions, prepare in DMSO (≥100.8 mg/mL solubility) and aliquot to avoid freeze-thaw cycles. Monitor for precipitation or color changes, which indicate hydrolysis of the Boc group .

Q. What precautions are necessary when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste. Emergency protocols include rinsing exposed areas with water for 15 minutes .

Q. How does the Boc protection on lysine influence peptide solubility during SPPS?

- Methodological Answer : The Boc group reduces polarity, improving solubility in organic solvents like DCM or DMF. However, it may hinder coupling in sterically constrained sequences. Post-synthesis, Boc is cleaved with TFA (95% for 2–4 hours), restoring lysine’s ε-amino group for downstream modifications .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling yields of this compound in complex peptide sequences?

- Methodological Answer : Low yields often arise from steric hindrance or aggregation. Strategies include:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Incorporating pseudo-proline dipeptides to disrupt β-sheet formation.

- Switching to stronger activating agents (e.g., HATU instead of HOBt). Validate improvements via LC-MS and comparative HPLC chromatograms .

Q. What role does this compound play in synthesizing peptide-based inhibitors for viral proteases (e.g., West Nile Virus NS2B–NS3)?

- Methodological Answer : The Boc-protected lysine serves as a scaffold for introducing hydrophobic or charged side chains critical for protease binding. For example, coupling this compound with Cl⁻ generates reactive intermediates that anchor inhibitory motifs like Phac-Phe(4-Ame-Tfa)-Lys(Boc)-O, validated via kinetic assays and crystallography .

Q. How can conflicting data on this compound’s fluorescence properties in DNA-binding studies be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or DNA secondary structures. Standardize experimental conditions:

- Use bis-acridine or bis-naphthalene diimide derivatives for consistent intercalation.

- Measure fluorescence quenching via titration with double-stranded DNA in PBS (pH 7.4).

- Compare results with control compounds lacking the Boc group to isolate its effect .

Q. What strategies enable site-specific incorporation of this compound into histone analogs for epigenetic modification studies?

- Methodological Answer : On-resin synthesis involves iterative SPPS with Fmoc-Glu(OAII)-OH and this compound. After Pd(0)-mediated deallylation, conjugate serotonin via carbodiimide chemistry. Validate via HRMS and antibody-based assays (e.g., anti-H3K4me3Q5ser) to confirm histone serotonylation .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for Hsp90 inhibitors?

- Methodological Answer : Incorporate this compound into peptidomimetic backbones (e.g., Sansalvamide A derivatives) to probe lysine’s impact on Hsp90 binding. Synthesize analogs with varying Boc protection states, assess inhibitory activity via ATPase assays, and correlate with molecular docking simulations .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868059 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-26-9 | |

| Record name | N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。